molecular formula C6H10N2O B599580 (4,5-dimethyl-1H-imidazol-2-yl)methanol CAS No. 115245-13-1

(4,5-dimethyl-1H-imidazol-2-yl)methanol

Cat. No.: B599580
CAS No.: 115245-13-1
M. Wt: 126.159
InChI Key: XRUICZARPZYJTK-UHFFFAOYSA-N
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Description

(4,5-dimethyl-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the imidazole ring and a hydroxymethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethyl-1H-imidazol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide . These reactions typically require controlled conditions, such as low temperatures and the presence of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,5-dimethyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4,5-dimethyl-1H-imidazol-2-yl)carboxylic acid, while reduction can produce this compound derivatives with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,5-dimethyl-1H-imidazol-2-yl)methanol include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

(4,5-dimethyl-1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)8-6(3-9)7-4/h9H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUICZARPZYJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676283
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115245-13-1
Record name (4,5-Dimethyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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